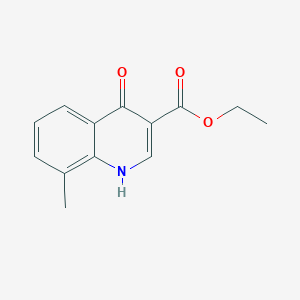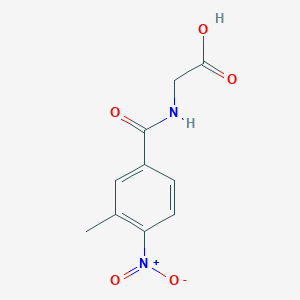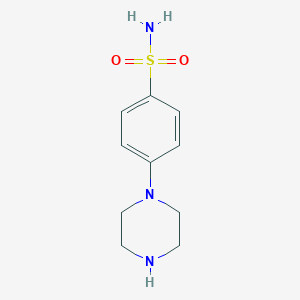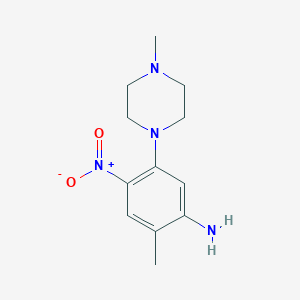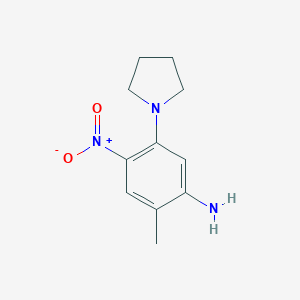
4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile, also known as TMCB, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields such as medicine, materials science, and organic chemistry. TMCB is a cyclobutane-based compound that has two cyano groups and four methoxy groups attached to the four carbons of the cyclobutane ring.
Mecanismo De Acción
The mechanism of action of 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile is not well understood. However, it is believed that 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile exerts its effects by interacting with cellular targets such as proteins and enzymes. 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Efectos Bioquímicos Y Fisiológicos
4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile has been shown to have several biochemical and physiological effects. In vitro studies have shown that 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile inhibits the growth of cancer cells by inducing apoptosis. 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain. In addition, 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile has been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile has several advantages for lab experiments. It is a stable compound that can be easily synthesized in good yield. 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile is also soluble in common organic solvents such as dichloromethane and ethanol. However, 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in large-scale experiments. In addition, 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile has not been extensively studied in vivo, which may limit its potential applications in medicine.
Direcciones Futuras
There are several future directions for the study of 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile. In medicine, 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile could be further studied for its potential anticancer properties. In addition, 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile could be studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In materials science, 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile could be further studied as a precursor for the synthesis of MOFs and COFs with novel properties. Finally, 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile could be studied for its potential applications in catalysis and other chemical reactions.
Métodos De Síntesis
The synthesis of 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile is a complex process that involves several steps. The most common method for synthesizing 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile is the reaction of 2,2,3,3-tetramethoxycyclobutanone with malononitrile in the presence of a base such as potassium carbonate. The reaction yields 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile as a white solid in good yield. Other methods for synthesizing 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile have also been reported, including the reaction of cyclobutanone with malononitrile in the presence of a base and the reaction of 2,2,3,3-tetramethoxycyclobutanone with cyanoacetic acid in the presence of a base.
Aplicaciones Científicas De Investigación
4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile has been extensively studied for its potential applications in various fields. In organic chemistry, 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile has been used as a building block for the synthesis of more complex molecules. In materials science, 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In medicine, 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile has been studied for its potential anticancer properties.
Propiedades
Número CAS |
56069-54-6 |
|---|---|
Nombre del producto |
4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile |
Fórmula molecular |
C14H16N2O5 |
Peso molecular |
292.29 g/mol |
Nombre IUPAC |
4-(furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile |
InChI |
InChI=1S/C14H16N2O5/c1-17-13(18-2)11(10-6-5-7-21-10)12(8-15,9-16)14(13,19-3)20-4/h5-7,11H,1-4H3 |
Clave InChI |
CCUQLQGKYPQTOJ-UHFFFAOYSA-N |
SMILES |
COC1(C(C(C1(OC)OC)(C#N)C#N)C2=CC=CO2)OC |
SMILES canónico |
COC1(C(C(C1(OC)OC)(C#N)C#N)C2=CC=CO2)OC |
Otros números CAS |
56069-54-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






